Acidocin J1132
Description
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
NPKVAHCASQIGRSTAWGAVSGA |
Origin of Product |
United States |
Structural and Compositional Elucidation of Acidocin J1132
Characterization of Component Peptides: Acidocin J1132 Alpha (α) and Beta (β)
This compound is comprised of two distinct peptides, designated as the alpha (α) and beta (β) components. nih.govcabidigitallibrary.org Both peptides are required for full antimicrobial efficacy, exhibiting a synergistic or complementary action. asm.orgnih.gov While each peptide possesses some inhibitory activity on its own, their combined effect is significantly greater. asm.org
Differential Amino Acid Composition, e.g., Glycine (B1666218) Residue in Beta Component
A key distinguishing feature between the α and β peptides lies in their amino acid composition. nih.govcabidigitallibrary.org N-terminal amino acid sequencing has revealed that the sequences of the two components are nearly identical. oup.com However, the β component contains an additional glycine residue at its N-terminus that is absent in the α peptide. nih.govcabidigitallibrary.orgoup.com This seemingly minor difference in their primary structure contributes to their distinct properties and likely plays a role in their synergistic interaction. tu.ac.th
Molecular Mass Determination of Alpha (α) and Beta (β) Peptides
The difference in amino acid composition is reflected in the molecular masses of the two peptides. The molecular mass of the α peptide has been determined to be approximately 2269 Da, while the β peptide has a molecular mass of about 2326 Da. mdpi.com This mass difference is consistent with the presence of the additional glycine residue in the β component.
Table 1: Molecular Mass of this compound Peptides
| Peptide Component | Molecular Mass (Da) |
|---|---|
| This compound α | 2269 |
Primary Structure Analysis and Peptide Sequencing
N-terminal Amino Acid Sequencing
N-terminal amino acid sequencing has been instrumental in elucidating the primary structures of both the α and β peptides of this compound. asm.orgcabidigitallibrary.orgoup.com This analysis confirmed that the two peptides share an identical amino acid sequence, with the exception of the additional N-terminal glycine in the β peptide. oup.com
Comparative Sequence Analysis with Related Bacteriocins
Comparative analysis of the amino acid sequence of this compound reveals similarities with other bacteriocins. For instance, the N-terminal sequences of the α and β peptides of this compound are identical to two components of gassericin B, a bacteriocin (B1578144) produced by Lactobacillus gasseri JCM 2124. oup.comoup.com However, unlike this compound, the components of gassericin B did not show enhanced activity when combined. oup.com This suggests that despite sequence similarities, the specific interactions and mechanisms of action may differ between these bacteriocins.
Secondary Structure Prediction and Conformational Studies
Secondary structure predictions for this compound suggest the presence of an amphiphilic α-helical region. nih.govcabidigitallibrary.orgresearchgate.net This type of structure is common in pore-forming bacteriocins and is crucial for their interaction with and disruption of the cell membranes of target bacteria. nih.govcabidigitallibrary.org The amphiphilic nature of the helix, with both hydrophobic and hydrophilic faces, is thought to facilitate the insertion of the peptide into the lipid bilayer, ultimately leading to the formation of hydrophilic pores. cabidigitallibrary.orgresearchgate.net This proposed "barrel-stave" mechanism suggests that the bacteriocin peptides oligomerize to form channels through the cell membrane. nih.govcabidigitallibrary.org
Presence of Amphiphilic Alpha-Helix Region
A defining structural characteristic of this compound is the presence of a predicted amphiphilic alpha-helix. asm.orgresearchgate.net This secondary structure is a common feature among many bacteriocins and is crucial to their mechanism of action. mdpi.com An amphiphilic helix is characterized by a spatial separation of hydrophobic (water-repelling) and hydrophilic (water-attracting) amino acid residues, which align on opposite faces of the helical structure. mdpi.com
Secondary structure predictions for this compound suggest that a significant portion of the peptide can form this amphiphilic α-helix structure. asm.orgnih.govresearchgate.net This conformation is not typically stable in aqueous solutions; instead, the peptides are generally unstructured. tu.ac.thfau.edu The transition to the active α-helical state is induced upon interaction with the environment of a target cell membrane. tu.ac.thfau.edu This structural feature is a prerequisite for the bacteriocin's ability to interact with and disrupt the phospholipid bilayer of susceptible bacteria. mdpi.com The amphiphilic nature allows the hydrophobic face of the helix to insert into the nonpolar lipid core of the membrane, while the hydrophilic face can remain exposed to the aqueous environment or interact with other peptide molecules. mdpi.com This structural arrangement is fundamental to the "barrel-stave" model of pore formation, a mechanism proposed for this compound. asm.orgmdpi.comnih.gov
Correlation between Secondary Structure and Biological Activity
The biological activity of this compound is directly correlated with its secondary structure, specifically the formation of the amphiphilic alpha-helix. researchgate.nettu.ac.th This structure is the primary driver of its bactericidal function, which involves the permeabilization of the target cell's cytoplasmic membrane. asm.orgoup.com
The proposed mechanism of action for this compound is the "barrel-stave" model. asm.orgmdpi.com In this model, individual this compound peptides (the "staves") insert their amphiphilic α-helices into the cell membrane. mdpi.com These peptides then aggregate, with their hydrophilic sides facing inward to form a central, water-filled channel, or pore, through the membrane, much like the staves of a barrel. mdpi.comresearchgate.net
The formation of these hydrophilic pores has catastrophic consequences for the target cell. asm.orgoup.com The channels disrupt the membrane's integrity and lead to the dissipation of the proton motive force (PMF), which is composed of the transmembrane electrical potential (Δψ) and the pH gradient (ΔpH). asm.orgnih.govresearchgate.net The collapse of the PMF cripples essential cellular processes that depend on it, such as amino acid transport. asm.orgnih.gov Furthermore, the pores allow for the uncontrolled efflux of vital intracellular components, including pre-accumulated amino acids like glutamate (B1630785), leading to cell death. asm.orgoup.com
The importance of the α-helical structure is further highlighted in studies involving peptide modification. The native this compoundβ peptide exhibits a relatively low and narrow spectrum of antimicrobial activity. tu.ac.th However, research has shown that modifications to its structure, designed to enhance its α-helical propensity and amphiphilicity, can lead to derivatives with significantly increased antimicrobial activity against pathogenic bacteria. tu.ac.th This reinforces the direct link between the secondary structure of the peptide and its biological potency.
Biosynthesis and Production of Acidocin J1132
Producer Strain Biology: Lactobacillus acidophilus JCM 1132
The sole producer of Acidocin J1132 is the bacterium Lactobacillus acidophilus JCM 1132. asm.orgnih.govcabidigitallibrary.org This specific strain is a gram-positive, rod-shaped bacterium belonging to the family Lactobacillaceae. ontosight.ainih.gov Originally isolated from human feces, L. acidophilus JCM 1132 is a type strain available from several culture collections, including the Japan Collection of Microorganisms (JCM), under various designations such as ATCC 4356, DSM 20079, and NCTC 12980. ontosight.airiken.jpculturecollections.org.uk The strain is known for its ability to ferment lactose (B1674315) to produce lactic acid. ontosight.ai Genomic analyses have been performed on this strain, revealing the genetic clusters responsible for its bacteriocin (B1578144) production. riken.jpmdpi.com
The synthesis of this compound by L. acidophilus JCM 1132 is highly dependent on specific culture conditions, particularly the pH of the growth medium. asm.orgkoreascience.kr Research has demonstrated that maximum production of the bacteriocin is achieved when the strain is cultivated in de Man, Rogosa and Sharpe (MRS) broth where the pH is maintained at a constant 5.0. asm.orgcabidigitallibrary.orgnih.gov Under these conditions at a temperature of 37°C, peak activity of 1,950 AU/ml (Arbitrary Units per milliliter) was observed after 20 hours of fermentation. asm.org
Production is significantly lower at neutral or slightly alkaline pH levels (pH 6.0 or 7.0), even though the bacterial growth is comparable to that at pH 5.0. asm.org The strain does not grow effectively below pH 5.0 and fails to produce this compound at a pH above 7.0. asm.org This pH dependency is a critical factor for optimizing the yield of this compound for purification and study. asm.orgkoreascience.kr
| Parameter | Optimal Condition | Result |
| Producer Strain | Lactobacillus acidophilus JCM 1132 | - |
| Culture Medium | MRS Broth | - |
| pH | 5.0 (constant) | Maximum bacteriocin production |
| Temperature | 37°C | Standard for strain growth |
| Incubation Time | 20 hours | Peak activity (1,950 AU/ml) |
Purification and Isolation Methodologies
Isolating this compound from the culture medium involves a multi-step process designed to concentrate the bacteriocin and separate it from other components of the fermentation broth.
A crucial initial step in the purification of this compound is ammonium (B1175870) sulfate (B86663) precipitation. asm.orgnih.govnih.gov This technique, also known as "salting out," is widely used to separate and concentrate proteins and peptides from a crude extract based on their solubility. wisdomlib.org After removing the L. acidophilus JCM 1132 cells from the culture supernatant by centrifugation, solid ammonium sulfate is added to the cell-free supernatant. asm.org For this compound, a concentration of 400 grams of ammonium sulfate per 1,000 ml of supernatant is used. asm.org This causes the bacteriocin to precipitate out of the solution. The resulting precipitate is then collected by centrifugation, redissolved, and dialyzed to remove the salt. asm.org This single step results in a significant concentration of the bacteriocin and serves as a preparatory stage for further chromatographic purification methods. asm.orgajol.info This initial purification step, followed by sequential cation exchange and reversed-phase chromatography, led to a more than 280-fold increase in the specific activity of this compound with a 5% recovery of activity. ajol.info
| Purification Step | Description | Outcome |
| Cell Removal | Centrifugation and filtration of the 20-hour culture. | Cell-free supernatant containing crude this compound. |
| Ammonium Sulfate Precipitation | Addition of ammonium sulfate (40% saturation) to the supernatant. | Precipitation of the bacteriocin. |
| Collection | Centrifugation to pellet the precipitate. | Concentrated bacteriocin pellet. |
| Dialysis | The redissolved pellet is dialyzed against distilled water. | Removal of ammonium sulfate and preparation for chromatography. |
Sequential Cation Exchange Chromatography
Cation exchange chromatography is a critical step in the purification protocol for this compound, following the initial ammonium sulfate precipitation. nih.govtandfonline.com This technique separates molecules based on their net positive charge at a specific pH. Since bacteriocins, including this compound, are typically cationic peptides, this method is highly effective for their isolation. frontiersin.orgd-nb.info
In this process, the partially purified bacteriocin solution is loaded onto a column packed with a solid support matrix containing negatively charged functional groups. asm.org The positively charged this compound peptides bind to the matrix, while neutral and negatively charged contaminants pass through the column and are washed away. d-nb.info The bound bacteriocin is then eluted by applying a solution with an increasing salt concentration or by changing the pH. This disrupts the electrostatic interaction between the bacteriocin and the matrix, allowing the purified peptide to be collected. nih.gov For the purification of acidocins similar to J1132, cation exchange matrices like Macro-Prep 50S and CM Bio-Gel A have been utilized. tandfonline.com This step significantly reduces the volume of protein content and concentrates the active bacteriocin, preparing it for further high-resolution purification. asm.org
Reversed-Phase Chromatography
Reversed-phase chromatography is typically the final high-resolution step in the purification of this compound. asm.orgnih.gov This method separates molecules based on their hydrophobicity. The active fractions collected from cation exchange chromatography are pooled and subjected to reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govacademicjournals.org
In the documented purification of this compound, a Capcell Pak C8 column was used. asm.org The process involved dissolving the sample in a solution containing 8 M urea (B33335) to ensure the peptides were denatured and soluble. asm.org The column was equilibrated with a mixture of acetonitrile (B52724) and water (35:65 vol/vol) containing 0.1% trifluoroacetic acid. asm.org After the sample was loaded, the bound bacteriocin was eluted using a linear gradient of increasing acetonitrile concentration, from 35% to 70% over 50 minutes. asm.org The hydrophobic this compound peptides, which interact with the hydrophobic C8 stationary phase, are released as the concentration of the organic solvent (acetonitrile) increases. This step is highly effective in separating the two active components of this compound (α and β) from any remaining impurities, yielding a highly purified product. asm.org
Yield and Specific Activity Enhancement in Purification
The purification of this compound from the culture supernatant of Lactobacillus acidophilus JCM 1132 resulted in a more than 280-fold increase in specific activity. asm.org The final recovery of the bacteriocin activity was approximately 5%. asm.org The progression through ammonium sulfate precipitation, cation exchange, and reversed-phase chromatography demonstrates a clear trend of enhanced purity.
Table 1: Purification Summary of this compound
| Purification Step | Total Activity (AU) | Total Protein (A280 x vol) | Specific Activity (AU/A280) | Yield (%) | Purification (n-fold) |
|---|---|---|---|---|---|
| Culture Supernatant | 8.7 x 10⁵ | 4.4 x 10³ | 2.0 x 10² | 100 | 1 |
| Ammonium Sulfate | 6.8 x 10⁵ | 5.7 x 10² | 1.2 x 10³ | 78 | 6 |
| Cation Exchange | 2.1 x 10⁵ | 8.2 | 2.6 x 10⁴ | 24 | 130 |
| Reversed-Phase C8 | 4.4 x 10⁴ | 0.78 | 5.6 x 10⁴ | 5 | 280 |
Data sourced from Tahara et al., 1996. asm.org
This significant enhancement in specific activity underscores the efficacy of the sequential chromatography strategy in obtaining a highly purified and potent this compound preparation suitable for detailed characterization and study. asm.org
Molecular and Cellular Mechanisms of Action of Acidocin J1132
Interaction with Target Microbial Cell Membranes
The initial and critical step in the action of Acidocin J1132 is its interaction with the bacterial cell membrane. tu.ac.thnih.gov This process is governed by physicochemical forces and results in the compromising of the membrane's function as a selective barrier.
The cell membranes of bacteria typically carry a net negative charge due to the presence of anionic molecules like lipoteichoic acid in Gram-positive bacteria. mdpi.com Bacteriocins, including this compound, are generally cationic and amphiphilic. mdpi.cominnovareacademics.in This positive charge facilitates an initial electrostatic attraction to the negatively charged surface of the target cell membrane. tu.ac.thmdpi.com This interaction is a crucial prerequisite for its subsequent disruptive actions. nih.gov The amphiphilic nature of the peptide, possessing both hydrophobic and hydrophilic regions, is essential for its insertion into the lipid bilayer. asm.orgmdpi.com
Following the initial binding, this compound peptides insert into the cell membrane, leading to transient permeabilization and a disruption of its structural integrity. tu.ac.thnih.govresearchgate.net This action increases the permeability of the cytoplasmic membrane, allowing for the uncontrolled passage of ions and small molecules. asm.org This permeabilization is a key feature of its bactericidal effect, causing the leakage of essential intracellular components without necessarily causing complete cell lysis. asm.orgtu.ac.th Studies have shown that this compound induces the efflux of pre-accumulated amino acids, such as glutamate (B1630785), from sensitive cells, confirming its ability to compromise the membrane barrier. asm.orgcabidigitallibrary.orgnih.govoup.com
Electrostatic Interactions with Negatively Charged Membrane Components
Pore Formation Models
The membrane disruption caused by this compound is attributed to the formation of pores or channels through the lipid bilayer. asm.orgtu.ac.thoup.com This pore-forming capability is central to its mechanism of action. asm.orgcpu-bioinfor.org
The most widely suggested model for this compound's pore formation is the "barrel-stave" mechanism. asm.orgcabidigitallibrary.orgcpu-bioinfor.orgmdpi.comscispace.com According to this model, the bacteriocin (B1578144) peptides, which possess an amphiphilic α-helical structure, first bind to the membrane surface. asm.orgcabidigitallibrary.orgmdpi.com After reaching a certain concentration, these peptides insert themselves vertically into the phospholipid bilayer. mdpi.com
In this conformation, the hydrophobic regions of the α-helices face outward, interacting with the lipid core of the membrane, while the hydrophilic regions face inward. mdpi.com Multiple peptide molecules then aggregate, much like the staves of a barrel, to form a hydrophilic transmembrane channel or pore. asm.orgcabidigitallibrary.orgmdpi.com This channel allows for the efflux of intracellular ions and small molecules, disrupting cellular homeostasis and leading to cell death. mdpi.com
The pores formed by this compound are considered to be voltage-independent. asm.orgoup.com This means that their formation does not require a pre-existing membrane potential. asm.org Research has demonstrated that this compound can induce the efflux of glutamate even in cells where the membrane potential has been artificially dissipated by chemical agents. oup.com This characteristic distinguishes it from some other bacteriocins that rely on a voltage-dependent mechanism for channel insertion. asm.org
"Barrel-Stave" Mechanism of Membrane Channel Creation
Impact on Cellular Bioenergetics
By creating pores in the cell membrane, this compound fundamentally disrupts the target cell's bioenergetic processes. The primary consequence is the dissipation of the proton motive force (PMF). asm.orgnih.govtu.ac.th The PMF, which is composed of the transmembrane potential (Δψ) and the pH gradient (ΔpH), is essential for vital cellular functions, including ATP synthesis and the transport of nutrients like amino acids. asm.orgkoreascience.kr
This compound collapses both the membrane potential and the pH gradient in sensitive cells. asm.orgcabidigitallibrary.orgnih.gov This dissipation of the PMF directly inhibits energy-dependent processes. asm.orgcabidigitallibrary.org Consequently, the transport of amino acids is interfered with, and the cell is unable to maintain the necessary energy levels for survival, ultimately leading to cell death. asm.orgnih.govtu.ac.th
| Mechanism of Action | Effect on Target Cell |
| Electrostatic Interaction | Initial binding of the cationic bacteriocin to the negatively charged bacterial membrane. tu.ac.thmdpi.com |
| Membrane Permeabilization | Increased permeability of the cytoplasmic membrane. asm.org |
| Pore Formation ("Barrel-Stave") | Creation of hydrophilic channels through the membrane, leading to leakage of intracellular contents. asm.orgcabidigitallibrary.orgcpu-bioinfor.orgmdpi.com |
| Dissipation of Proton Motive Force (PMF) | Collapse of membrane potential and pH gradient, halting energy-dependent processes like amino acid transport. asm.orgnih.govtu.ac.th |
Dissipation of Membrane Potential (ΔΨ)
A key component of this compound's mode of action is the dissipation of the membrane potential (ΔΨ), the electrical component of the proton motive force. asm.orgnih.gov Upon application to sensitive cells, such as Lactobacillus acidophilus JCM 2010, this compound causes a significant reduction in the ΔΨ. asm.org This dissipation is a direct consequence of the formation of pores in the cytoplasmic membrane, which increases the membrane's permeability to ions. asm.orgconicet.gov.ar This action is similar to other two-component bacteriocins that permeabilize target cells. conicet.gov.ar
Collapse of pH Gradient (ΔpH)
In conjunction with dissipating the membrane potential, this compound also leads to the collapse of the transmembrane pH gradient (ΔpH), the chemical component of the proton motive force. asm.orgnih.gov Treatment of sensitive cells with this compound results in the complete collapse of the ΔpH. asm.org The bacteriocin's pore-forming activity allows for the non-selective passage of ions, including protons, which neutralizes the pH difference across the membrane. asm.orgconicet.gov.ar
Total Proton Motive Force (PMF) Dissipation
The combined effect of the dissipation of both the membrane potential and the pH gradient results in the total dissipation of the proton motive force (PMF). asm.orgoup.com The bactericidal action of this compound is directly linked to this total PMF dissipation, which occurs in a concentration-dependent manner. asm.orgkoreascience.kr This comprehensive disruption of the cell's energy-transducing membrane is a hallmark of its antimicrobial activity. asm.orgoup.com
Effects on Specific Cellular Processes
The dissipation of the proton motive force by this compound has significant downstream consequences on various cellular processes that are dependent on this energy source.
Inhibition of Proton Motive Force-Dependent Amino Acid Transport
A direct outcome of PMF dissipation is the inhibition of transport systems that rely on it, such as the uptake of certain amino acids. asm.orgnih.govcabidigitallibrary.org In sensitive cells, the transport of amino acids that is dependent on the proton motive force is significantly affected by the presence of this compound. asm.orgnih.govajol.info
Efflux of Intracellular Substances (e.g., Amino Acids like Glutamate)
Beyond inhibiting uptake, this compound also induces the efflux of pre-accumulated intracellular substances. asm.orgnih.gov Notably, it causes the leakage of amino acids like glutamate. asm.orgoup.com This efflux occurs even for substances transported by unidirectional, ATP-driven systems, indicating that the pores formed by this compound are large enough to allow the passage of these molecules. asm.orgoup.com This pore formation and subsequent leakage of essential compounds is a key aspect of its bactericidal mechanism. ajol.info Interestingly, the efflux of glutamate was observed even in cells pre-treated with valinomycin (B1682140) and nigericin, suggesting that the action of this compound is voltage-independent. oup.com
Intracellular Targets and Molecular Interactions
The primary intracellular target of this compound is the cytoplasmic membrane. asm.org Secondary structure predictions suggest that this compound possesses an amphiphilic α-helical region. nih.govcabidigitallibrary.orgmdpi.com This structure is crucial for its proposed "barrel-stave" mechanism of pore formation. nih.govcabidigitallibrary.orgmdpi.com In this model, the bacteriocin peptides insert into the cell membrane, aggregating to form hydrophilic pores that disrupt the membrane's integrity and function. cabidigitallibrary.orgmdpi.com While the membrane is the primary site of action, the resulting leakage of intracellular contents and disruption of ionic gradients ultimately lead to cell death. mdpi.com
Table 1: Effects of this compound on the Proton Motive Force (PMF) and Cellular Processes
| Mechanism/Effect | Description | References |
| Dissipation of Membrane Potential (ΔΨ) | Causes a significant reduction in the electrical potential across the cytoplasmic membrane. | asm.orgnih.gov |
| Collapse of pH Gradient (ΔpH) | Leads to the complete collapse of the proton gradient across the membrane. | asm.orgnih.gov |
| Total PMF Dissipation | Results in the total dissipation of the proton motive force in a concentration-dependent manner. | asm.orgoup.comkoreascience.kr |
| Inhibition of Amino Acid Transport | Affects PMF-dependent processes, including the transport of amino acids. | asm.orgnih.govajol.infocabidigitallibrary.org |
| Efflux of Intracellular Substances | Induces the leakage of pre-accumulated substances, such as the amino acid glutamate. | asm.orgnih.govoup.com |
Potential Interaction with Bacterial DNA for Modified Peptides
While the primary mechanism of action for the natural, two-component bacteriocin this compound involves the formation of pores in the cytoplasmic membrane of target bacteria cabidigitallibrary.orgnih.govasm.org, research into modified versions of this peptide has revealed alternative or additional intracellular targets, including bacterial DNA. tu.ac.thnih.govresearchgate.net Modifications of the this compoundβ peptide, one of the two components of this compound, have been undertaken to enhance its antimicrobial activity and broaden its spectrum. tu.ac.thnih.gov These modifications, involving truncation and amino acid substitution, have led to the development of novel peptide derivatives. tu.ac.thresearchgate.net
One such derivative, designated A11, was developed from this compoundβ and demonstrated the highest antimicrobial activity among the modified peptides, particularly against S. Typhimurium. tu.ac.thnih.govresearchgate.net The mechanism of action for A11 is multifaceted; it causes transient membrane permeabilization and kills bacterial cells through both membrane depolarization and intracellular mechanisms. tu.ac.thnih.gov A key finding is the observed interaction of the A11 peptide with bacterial DNA, suggesting that after penetrating the cell membrane, it can interfere with genetic processes, contributing to its bactericidal effect. tu.ac.thnih.govresearchgate.netresearchgate.net This represents a significant divergence from the parental peptide's primary mode of action, which is centered on membrane disruption. cabidigitallibrary.orgnih.gov
Table 1: Modified Peptide Derivatives of this compoundβ and Their Characteristics
| Derivative | Modification Type | Key Finding | Interaction with DNA |
| A5 | Truncation & Amino Acid Substitution | Modified from this compoundβ. tu.ac.thnih.gov | Not specified as primary mechanism. |
| A6 | Truncation & Amino Acid Substitution | Modified from this compoundβ. tu.ac.thnih.gov | Not specified as primary mechanism. |
| A9 | Truncation & Amino Acid Substitution | Modified from this compoundβ. tu.ac.thnih.gov | Not specified as primary mechanism. |
| A11 | Truncation & Amino Acid Substitution | Showed the highest antimicrobial activity against S. enterica serovar Typhimurium. tu.ac.thnih.govresearchgate.net | Yes, observed interaction contributes to cell death. tu.ac.thnih.govresearchgate.netresearchgate.net |
Research Methodologies and Advanced Analytical Techniques in Acidocin J1132 Studies
Spectroscopic and Chromatographic Approaches
Spectroscopic and chromatographic methods form the cornerstone of the purification and initial characterization of Acidocin J1132. These techniques allow for the separation of the bacteriocin (B1578144) from complex culture media and the precise determination of its physical properties.
Mass spectrometry has been an indispensable tool for determining the molecular masses of the two peptides that constitute this compound, designated as the α and β components. nih.govoup.com Techniques such as Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and electrospray ionization mass spectrometry have been employed. mdpi.comasm.org
Initial studies using electrospray ionization MS, in conjunction with N-terminal amino acid sequencing, helped establish the molecular masses of the α and β peptides. nih.gov More recent analyses have utilized MALDI-TOF MS to confirm these findings, for instance, by analyzing the cell-free supernatants of producing and non-producing bacterial strains. mdpi.comresearchgate.net In one study, a peak corresponding to a mass of 2326 Da, representing the putative β peptide of this compound, was successfully identified in the supernatant of the producing strain L. acidophilus JCM 1132, but was absent in a non-producing mutant, CCFM 720. mdpi.comresearchgate.net This confirmed the identity of the peptide and its link to the observed antimicrobial activity. mdpi.com The data from these analyses provide precise mass determination, which is critical for identifying the peptides and understanding their minor structural differences. nih.govasm.org
Table 1: Mass Spectrometry Data for this compound Peptides
| Peptide Component | Theoretical Molecular Weight (Da) | Measured Molecular Weight (Da) | Analytical Method |
|---|---|---|---|
| α Peptide | ~2269 | 2269 | MALDI-TOF MS mdpi.comresearchgate.net |
| β Peptide | 2325.59 tu.ac.th | 2326 | MALDI-TOF MS mdpi.comresearchgate.net |
Capillary electrophoresis has proven to be a powerful analytical tool for the purity assessment of this compound. asm.org In the final stages of the purification protocol, which also includes ammonium (B1175870) sulfate (B86663) precipitation and multiple chromatographic steps, capillary electrophoresis was used to separate the α and β peptides. asm.orgcabidigitallibrary.org This high-resolution separation technique was critical in demonstrating that this compound is composed of two distinct, though closely related, peptides, and it served as a definitive step in assessing the purity of the final bacteriocin preparation. asm.org
Mass Spectrometry (e.g., MALDI-TOF MS) for Peptide Identification and Mass Determination
Genetic and Proteomic Profiling
To complement the biochemical characterization, genetic and proteomic analyses have provided deep insights into the molecular basis of this compound production, its relationship to other bacteriocins, and the cellular machinery involved.
N-terminal amino acid sequencing was one of the primary methods used to elucidate the structure of the two peptides of this compound. nih.govasm.org The results revealed that the α and β peptides are nearly identical. asm.orgtandfonline.com The only difference identified is an additional glycine (B1666218) residue at the N-terminus of the β peptide. nih.govasm.orgcabidigitallibrary.org This small difference accounts for the mass variation detected by mass spectrometry. asm.org
Subsequent searches for homologous protein sequences using BLAST (Basic Local Alignment Search Tool) against the SWISS-PROT database did not find any proteins with significant homology to the two peptides. asm.org This finding suggested that this compound was a novel bacteriocin at the time of its discovery. asm.org Further studies have confirmed that the N-terminal sequences of the B1 and B3 peptides from Lactobacillus gasseri JCM 2124 are identical to the α and β peptides of this compound, respectively. oup.comoup.com
Table 2: N-Terminal Amino Acid Sequence of this compound Peptides
| Peptide Component | N-Terminal Amino Acid Sequence |
|---|---|
| α Peptide | NH₂-NPKVAHCASQIGRSTAWGAVSGA... tandfonline.com |
| β Peptide | NH₂-GNPKVAHCASQIGRSTAWGAVSGA... asm.orgtu.ac.th |
Bioinformatic tools such as BAGEL4 have been used to mine the genomes of L. acidophilus strains to identify and analyze the bacteriocin operons responsible for production. mdpi.commdpi.comnih.gov These analyses have successfully identified the structural genes for this compound in the genome of L. acidophilus JCM 1132. mdpi.comnih.gov
Comparative genomics has been particularly revealing. A study comparing the bacteriocin-producing strain L. acidophilus JCM 1132 with a non-producing mutant, CCFM 720, found that while the this compound operon exhibited 99.98% identity at the nucleotide level, the amino acid identity was only 87.46%. mdpi.com These differences at the amino acid level were directly linked to the observed loss of antimicrobial activity in the mutant strain. mdpi.com Broader comparative genomic studies of 46 L. acidophilus strains revealed that the gene for Acidocin_J1132_beta_peptide_N-terminal was present in forty of the strains, indicating it is a common, but not universal, feature of the species. mdpi.com
Table 3: Comparative Genomics of this compound Operon
| Strain Comparison | Nucleotide Identity (%) | Amino Acid Identity (%) | Implication |
|---|
Proteomic profiling has been employed to compare the total protein expression between the this compound-producing strain (JCM 1132) and its non-producing mutant (CCFM 720). mdpi.com This comparative analysis aimed to identify differences in their respective proteomes that could account for the variation in bacteriocin activity. mdpi.com The study identified four putative proteins that were present in the wild-type strain but missing from the genome of the mutant. mdpi.com Significantly, one of these missing proteins was annotated as a "hypothetical protein" located within the this compound gene cluster, strongly suggesting its involvement in the bacteriocin's production or function. mdpi.com
Bacteriocin Operon Prediction and Comparative Genomics
In Vitro Assays for Mechanistic Elucidation
In vitro assays are fundamental in deciphering the mechanisms through which this compound and its derivatives exert their antimicrobial effects. These laboratory-based techniques provide critical insights into the peptide's potency, killing kinetics, and its interaction with bacterial cells.
Determination of Minimal Inhibition Concentrations (MICs) and Minimal Bactericidal Concentrations (MBCs)
The antimicrobial potency of this compound and its engineered variants is quantified by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. microbe-investigations.comidexx.dk The MBC is the lowest concentration that results in a 99.9% reduction in the initial bacterial inoculum. openmicrobiologyjournal.com
These values are typically determined using broth microdilution methods in 96-well plates, following established guidelines. microbe-investigations.comopenmicrobiologyjournal.com For instance, in the study of this compoundβ derivatives, the MICs and MBCs were evaluated against a panel of pathogenic bacteria. nih.gov The results for the derivative A11, which showed significant activity, are presented below.
Table 1: MIC and MBC of this compoundβ Derivative A11 against Pathogenic Bacteria
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| Salmonella Typhimurium ATCC 13311 | 62.5 | 125 |
| Escherichia coli O157:H7 | 125 | 250 |
| Listeria monocytogenes DMST 17303 | 125 | 250 |
| Staphylococcus aureus ATCC 25923 | 250 | 500 |
Data derived from studies on this compoundβ derivatives. nih.gov
Time-Killing Analysis
Time-kill assays provide a dynamic view of the antimicrobial agent's effect over time. This method involves exposing a standardized bacterial suspension to the peptide at specific concentrations (often at MIC and multiples of MIC) and measuring the number of viable cells (Colony Forming Units, CFU/ml) at various time points. nih.gov
For the this compoundβ-derived peptide A11, time-kill kinetics against S. Typhimurium demonstrated rapid, concentration-dependent killing. nih.gov At both its MIC and MBC, A11 significantly reduced the bacterial count within the first hour of exposure and achieved complete eradication over a 24-hour period. nih.govresearchgate.net This bactericidal, rather than bacteriolytic, action is characteristic of many pore-forming bacteriocins, as the cell density often remains constant while viability plummets. asm.org
Flow Cytometry for Membrane Permeabilization and Depolarization
Flow cytometry is a powerful tool to investigate the interaction of antimicrobial peptides with bacterial cell membranes. This technique allows for the rapid analysis of individual cells in a population, providing data on membrane integrity and potential.
Studies on the this compoundβ derivative A11 have utilized flow cytometry to demonstrate its membrane-damaging mechanism. nih.govtu.ac.th By using fluorescent dyes that are sensitive to membrane permeabilization and depolarization, researchers have shown that A11 causes transient membrane permeabilization. nih.govresearchgate.net The effect was observed to be time-dependent, peaking after a few hours of incubation before gradually decreasing. nih.gov This suggests that the peptide disrupts the bacterial membrane, leading to depolarization and ultimately cell death. researchgate.nettu.ac.th this compound itself has been shown to dissipate the proton motive force (PMF) and create pores in the cytoplasmic membrane, leading to the leakage of essential molecules. asm.orgoup.comajol.info
SDS-PAGE with Antimicrobial Activity Detection
Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a standard technique for separating proteins and peptides based on their molecular weight. koreascience.kr In the context of bacteriocin research, SDS-PAGE can be combined with an activity assay to directly visualize the antimicrobial component. asm.orgnih.gov
After electrophoresis, the gel is washed to remove SDS and then overlaid with a soft agar (B569324) medium containing a sensitive indicator bacterium. asm.orgnih.gov Zones of growth inhibition on the overlay correspond to the position of the antimicrobial peptide in the gel. This method was used in the initial characterization of this compound, revealing two active components, α and β. asm.org It confirmed that both peptides possessed inhibitory activity individually. asm.org This technique is also valuable for estimating the molecular weight of the active peptide. ajol.infonih.gov
Peptide Engineering and Modification Strategies
The native this compoundβ exhibits relatively low and narrow-spectrum antimicrobial activity. nih.govresearchgate.net To enhance its therapeutic potential, researchers employ peptide engineering and modification strategies.
Rational Design via Amino Acid Substitution and Truncation
Rational design involves making specific, targeted changes to the peptide's amino acid sequence to improve its properties, such as potency, spectrum of activity, and stability. core.ac.uk This approach is guided by an understanding of the relationship between the peptide's structure and its function. Key physicochemical properties considered include net charge, hydrophobicity, amphipathicity, and secondary structure. nih.gov
In the case of this compoundβ, researchers have used amino acid substitution and truncation to create more effective derivatives. nih.govresearchgate.nettu.ac.th The process often starts with analyzing the helical wheel projection of the parent peptide to identify polar and nonpolar faces, which guides the substitution of amino acids to increase net positive charge and hydrophobicity. nih.gov Truncation, or shortening the peptide chain, can also improve amphipathicity and enhance antimicrobial activity. tu.ac.th
For example, a series of derivatives, including A5, A6, A9, and A11, were designed from this compoundβ. researchgate.netresearchgate.net The modifications aimed to increase the net positive charge and the percentage of hydrophobic residues, which are known to promote interaction with bacterial membranes. nih.gov Among these, peptide A11, which incorporated both substitutions and truncation, demonstrated the most significantly enhanced antimicrobial activity, particularly against S. Typhimurium. nih.govresearchgate.net
Structure-Activity Relationship Studies through Peptide Derivatives
To elucidate the connection between the molecular structure of this compound and its antimicrobial capabilities, researchers have synthesized and evaluated various peptide derivatives. These investigations have been crucial in pinpointing the specific amino acid residues and structural features that dictate the peptide's activity and its effective range against different bacteria.
A significant area of this research has been aimed at improving the inherently low and narrow-spectrum antimicrobial activity of the native this compoundβ peptide (designated A0). nih.govresearchgate.net Through strategic amino acid substitutions and truncations, a series of new peptide derivatives were developed. nih.gov The primary objective of these modifications was to enhance key physicochemical properties such as hydrophobicity, net positive charge, and the amphipathic nature of the peptide's helical structure, all of which are considered critical for potent antibacterial action. nih.gov
The parent peptide, this compoundβ (A0), demonstrated no significant antibacterial effect against a panel of pathogenic bacteria. nih.govtu.ac.th However, targeted modifications resulted in derivatives with markedly improved and wider-ranging activity. nih.gov The derivatives, developed sequentially, were named A4, A6, A9, and A11. nih.gov
The initial derivative, A4, and a shortened version of it, A6, showed enhanced antibacterial activity over the parent peptide, especially against Gram-negative bacteria. nih.gov Subsequent alterations produced the A9 peptide, which exhibited broad-spectrum antibacterial properties. nih.gov The most substantial improvement was achieved with the A11 derivative. nih.govresearchgate.net This 18-residue peptide was engineered with substitutions to boost its positive charge and perfect its amphipathic helical structure. nih.gov These changes resulted in the most potent antimicrobial activity against both Gram-negative and Gram-positive bacteria, with particular effectiveness against Salmonella enterica serovar Typhimurium. nih.govmdpi.com
The successful design of A11 involved replacing a glycine residue with tryptophan at the first position of the A9 peptide sequence. nih.gov This single substitution increased both the hydrophobicity and the positive charge, which contributed directly to its superior performance. nih.gov This research underscores that an ideal amphipathic helical structure is highly beneficial for the peptide's capacity to interact with and disrupt bacterial cell membranes. nih.gov
These findings demonstrate that by strategically altering the amino acid sequence of this compoundβ, its initial limitations can be surmounted, leading to the creation of powerful antimicrobial peptides with a significantly broader spectrum of activity. nih.gov
Detailed Research Findings
The tables below summarize the key data from these structure-activity relationship studies, detailing the modifications made to the peptide sequences and the resulting impact on their physical properties and antimicrobial efficacy.
Table 1: Amino Acid Sequences and Physicochemical Properties of this compoundβ and its Derivatives
This interactive table outlines the specific amino acid sequence for the parent peptide (A0) and its derivatives (A4, A6, A9, A11), along with their corresponding molecular weights, net charges, and hydrophobicity percentages. nih.gov
Table 2: Antimicrobial Activity (MIC in µg/mL) of this compoundβ Derivatives
This interactive table presents the Minimum Inhibitory Concentration (MIC) values for each peptide derivative against a panel of Gram-negative and Gram-positive pathogenic bacteria, providing a direct comparison of their antimicrobial potency. nih.govtu.ac.th
Ecological and Applied Research Perspectives of Acidocin J1132 Non Clinical Focus
Role in Microbial Ecology and Interspecies Competition
Acidocin J1132, a bacteriocin (B1578144) produced by Lactobacillus acidophilus JCM 1132, plays a significant role in shaping microbial environments. Bacteriocins are proteinaceous antimicrobial compounds that can give the producing organism a competitive edge against other, usually closely related, bacterial species. asm.orgnih.gov The production of these peptides is a key probiotic trait of lactic acid bacteria (LAB) and can influence the composition and stability of microbial communities. mdpi.comnih.gov
This compound is characterized by its narrow inhibitory spectrum, primarily targeting species that are taxonomically close to the producer strain. asm.orgcapes.gov.br Research has shown that its antimicrobial activity is potent against certain other lactobacilli. For instance, the cell-free supernatant of L. acidophilus JCM 1132, containing this compound, has demonstrated clear inhibitory activity against Lactobacillus delbrueckii subsp. lactis. mdpi.comnih.gov This specificity suggests a targeted mechanism of action, allowing the producer to compete effectively for resources and space within its ecological niche without causing broad disruptions to the wider microbial community. ajol.info The bacteriocin is composed of two peptides, designated as α and β, both of which exhibit inhibitory activity. asm.orgnih.gov
Table 1: Inhibitory Spectrum of this compound
| Indicator Strain | Inhibition by L. acidophilus JCM 1132 (this compound producer) | Inhibition by L. acidophilus CCFM 720 (non-producing mutant) |
|---|---|---|
| L. delbrueckii subsp. lactis JCM 1557 | Yes | No |
| L. delbrueckii subsp. lactis CGMCC 1.2142 | Yes | No |
Data sourced from a study comparing the bacteriocin-producing strain with its non-producing mutant. mdpi.comnih.gov
Narrow Inhibitory Spectrum against Closely Related Species
Modulation of Complex Microbial Communities
The influence of this compound extends beyond simple one-on-one competition, impacting the structure and composition of complex microbial ecosystems, such as the gut microbiota.
Studies using healthy mouse models have demonstrated that the introduction of the this compound-producing L. acidophilus JCM 1132 strain can induce significant changes in the gut microbiota. mdpi.comnih.gov Administration of this strain led to alterations in the abundance of fecal microbiota at both the phylum and genus levels. mdpi.comnih.gov Notably, some of these changes became more pronounced even after the administration of the strain was stopped, suggesting lasting effects on the microbial community structure. mdpi.comresearchgate.net For example, treatment with the JCM 1132 strain was associated with an increase in the abundance of Akkermansia and Bifidobacterium, and a reduction in the Firmicutes/Bacteroidetes ratio. researchgate.net These shifts indicate that even a narrow-spectrum bacteriocin can have cascading effects, potentially by directly inhibiting a specific bacterial group, which in turn allows other groups to flourish. researchgate.net
To isolate the specific effects of the bacteriocin, researchers have compared the impact of the wild-type L. acidophilus JCM 1132 with a spontaneous mutant strain, L. acidophilus CCFM720, which does not produce this compound. mdpi.comnih.govresearchgate.net These studies revealed that the bacteriocin-producing and non-producing strains have different effects on the host's gut microbiota. mdpi.comnih.gov While both strains could induce changes, the nature of these shifts differed. researchgate.net
Mice treated with the bacteriocin-producing JCM 1132 strain showed distinct microbial profiles compared to those given the non-producing CCFM720 strain or a control group. mdpi.comresearchgate.net For instance, the JCM 1132 group exhibited weaker inflammatory responses compared to the CCFM720 group. mdpi.comnih.gov These findings underscore that bacteriocin production is a critical factor determining how a probiotic strain interacts with and modulates the host's resident microbiota. mdpi.comresearchgate.net
Table 2: Differential Effects on Murine Gut Microbiota
| Strain Administered | Key Observed Effects on Gut Microbiota |
|---|---|
| L. acidophilus JCM 1132 (this compound Producer) | Induced significant changes in fecal microbiota composition. mdpi.com Increased abundance of Akkermansia and Bifidobacterium. researchgate.net |
| L. acidophilus CCFM 720 (Non-producer) | Induced different compositional changes compared to the producer strain. mdpi.com Effects seemed to favor the prevention of metabolic diseases to some extent. mdpi.comnih.gov |
This table summarizes findings from a comparative study in healthy mice. mdpi.comnih.govresearchgate.net
Effects on Gut Microbiota Composition in Model Organisms (e.g., Mice)
Potential as a Biopreservative Agent in Food Systems
The antimicrobial properties of bacteriocins produced by lactic acid bacteria, including this compound, have positioned them as promising candidates for food biopreservation. tu.ac.thresearchgate.net These natural peptides can inhibit the growth of spoilage and pathogenic microorganisms, potentially extending the shelf life and enhancing the safety of food products. asm.orgkoreascience.kr this compound is heat-stable, a desirable characteristic for a food preservative as it can withstand processing temperatures. asm.org Although this compound has a narrow inhibitory spectrum, which might limit its broad applicability on its own, research into modifying the peptide to enhance its activity and spectrum is underway. tu.ac.th For example, a modified derivative of the this compoundβ peptide, named A11, showed enhanced antimicrobial activity, particularly against Salmonella enterica serovar Typhimurium. tu.ac.th The combination of this modified peptide with nisin, an already approved food biopreservative, demonstrated a synergistic effect, significantly reducing pathogen growth in raw chicken meat during refrigerated storage. tu.ac.th This suggests that this compound and its derivatives could be valuable tools in food safety, especially as part of a multi-hurdle approach to food preservation. tu.ac.thresearchgate.net
Inhibition of Foodborne Pathogens (e.g., Salmonella enterica serovar Typhimurium)
This compound, a bacteriocin produced by Lactobacillus acidophilus JCM 1132, has demonstrated potential in controlling foodborne pathogens. asm.orgtu.ac.th While its native form exhibits a narrow spectrum of antimicrobial activity, primarily against closely related Lactobacillus species, modifications to its structure have significantly broadened its inhibitory capabilities. tu.ac.thnih.gov
Research has focused on enhancing the efficacy of this compoundβ, one of the two peptide components of the bacteriocin. tu.ac.thresearchgate.net Through truncation and amino acid substitution, a derivative peptide named A11 was developed. tu.ac.thresearchgate.net This modified peptide has shown notable antimicrobial activity, particularly against the significant foodborne pathogen Salmonella enterica serovar Typhimurium. tu.ac.thresearchgate.net The A11 peptide was found to cause transient membrane permeabilization and kill bacterial cells by inducing membrane depolarization and potentially interacting with intracellular components like DNA. tu.ac.thresearchgate.net
The inhibitory action of the A11 derivative was observed against various strains, including drug-resistant S. enterica serovar Typhimurium and its monophasic variants. tu.ac.thnih.gov This suggests a promising application for this modified bacteriocin in addressing the challenge of antibiotic resistance in foodborne pathogens.
Enhancement of Food Safety and Shelf Life
The application of bacteriocins like this compound is of great interest to the food industry for its potential to inhibit the growth of spoilage and pathogenic microorganisms, thereby enhancing food safety and extending shelf life. asm.org The modified this compoundβ derivative, A11, has been specifically investigated for its potential as a food biopreservative. tu.ac.thresearchgate.net
In a food model study, the A11 peptide demonstrated its effectiveness in a real-world application. When applied to raw chicken meat contaminated with S. enterica serovar Typhimurium, the A11 peptide, particularly in combination with nisin, significantly reduced the growth rate of the pathogen during refrigerated storage over 72 hours. tu.ac.th This highlights its potential to improve the safety of perishable food products.
Furthermore, the A11 peptide has shown stability under conditions relevant to food processing, maintaining most of its inhibitory effect even after exposure to high temperatures up to 100°C. tu.ac.thnih.gov This thermal stability is a crucial characteristic for a food preservative that may need to withstand various processing steps.
Synergistic Antimicrobial Strategies
Combination with Other Antimicrobial Compounds (e.g., Nisin)
A common strategy to enhance the effectiveness of antimicrobial agents and broaden their spectrum of activity is to use them in combination. tu.ac.th The modified this compoundβ derivative, A11, has been shown to work synergistically with nisin, a well-established food preservative. tu.ac.thresearchgate.net
This synergistic interaction was observed against multiple drug-resistant strains of S. enterica in vitro. tu.ac.thnih.gov The combination of A11 and nisin proved more effective at inhibiting these pathogens than either compound alone. tu.ac.th This suggests that combining the modified this compound with other antimicrobials like nisin could be a powerful approach to control a wider range of foodborne pathogens and reduce the required concentrations of individual preservatives. tu.ac.thnih.gov The ability of A11 to enhance the efficacy of nisin points towards its potential use as part of a multi-hurdle approach to food preservation. tu.ac.th
Role of Membrane Vesicles in Bacteriocin Delivery
Recent research has shed light on a novel mechanism for bacteriocin delivery involving membrane vesicles (MVs). frontiersin.orgresearchgate.net Gram-positive bacteria, including Lactobacillus acidophilus, are known to release these nanometer-sized vesicles into their environment. frontiersin.orgresearchgate.net These MVs can act as natural carriers for various molecules, including bacteriocins. frontiersin.orgresearchgate.net
While direct research on this compound delivery via MVs is not extensively detailed in the provided results, studies on other bacteriocins from L. acidophilus, such as lactacin B, provide a strong precedent. frontiersin.orgresearchgate.net In the case of lactacin B, it has been shown that the proteome of secreted MVs becomes enriched with bacteriocin components upon induction. frontiersin.orgresearchgate.net These bacteriocin-loaded MVs are then capable of inhibiting the growth of target bacteria. frontiersin.orgresearchgate.net
This mechanism of packaging bacteriocins within MVs could offer several advantages. It may protect the bacteriocin from degradation in the surrounding environment and facilitate its delivery to target cells. frontiersin.org This mode of delivery could be a key aspect of the ecological role of bacteriocins in microbial communities. Although not explicitly confirmed for this compound in the search results, the principle of MV-mediated delivery is a significant and emerging area of research for bacteriocins produced by Lactobacillus species. frontiersin.orgresearchgate.net
Future Directions and Unresolved Questions in Acidocin J1132 Research
Comprehensive Elucidation of Complete Biosynthetic and Maturation Pathways
A complete understanding of the biosynthetic and maturation pathways of Acidocin J1132 is a critical unresolved area. While it is known to be a class IIb bacteriocin (B1578144), typically synthesized as a pre-peptide with a leader sequence that is cleaved during transport, the specific enzymes and regulatory networks governing its production in Lactobacillus acidophilus JCM 1132 are not fully characterized. mdpi.comasm.org
Future research should focus on:
Identifying and characterizing the complete gene cluster responsible for this compound production, including the structural genes for the two peptides (α and β), immunity protein(s), and the dedicated ABC transporter and accessory proteins involved in its secretion. mdpi.com
Investigating the regulatory mechanisms that control the expression of the this compound operon. This includes identifying any potential quorum-sensing systems, such as a three-component regulatory system involving an inducing peptide, a histidine kinase, and a response regulator, which are common in class IIb bacteriocin production. mdpi.com
Elucidating the precise maturation process , including the proteolytic cleavage of the leader peptides from the pre-bacteriocin molecules and any potential post-translational modifications, although class II bacteriocins are generally known for their lack of such modifications. researchgate.nettandfonline.com
Chemoproteomics, a powerful tool for identifying functional proteins that interact with specific substrates, could be a valuable approach to accelerate the discovery of enzymes involved in the biosynthetic pathway. frontiersin.org
Advanced Structural-Functional Correlations Using Biophysical Techniques
While initial predictions suggest an amphiphilic α-helical structure for this compound, which is characteristic of pore-forming bacteriocins, a high-resolution three-dimensional structure is yet to be determined. nih.govmdpi.comcabidigitallibrary.org Advanced biophysical techniques are crucial for a deeper understanding of its structure-function relationship.
Key areas for investigation include:
High-resolution 3D structure determination of the individual α and β peptides and, importantly, the synergistic complex they form. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will be instrumental.
Detailed analysis of peptide-membrane interactions. Using techniques like circular dichroism (CD) spectroscopy, researchers can study the conformational changes the peptides undergo upon interacting with bacterial membranes. researchgate.net Solid-state NMR could provide insights into how the peptides insert into and orient within the lipid bilayer.
Characterizing the pore structure. Atomic force microscopy (AFM) and other imaging techniques could be employed to visualize the pores formed by this compound in target cell membranes, providing direct evidence for the "barrel-stave" mechanism that has been proposed. nih.govmdpi.comcabidigitallibrary.org
Identification of Novel Target Receptors and Resistance Mechanisms
The specific molecular targets on the surface of susceptible bacteria that this compound recognizes remain largely unknown. While many class IIa bacteriocins utilize the mannose phosphotransferase system (Man-PTS) as a receptor, the targets for class IIb bacteriocins are less understood. pnas.orgscispace.com
Future research should aim to:
Identify the specific receptor(s) on sensitive bacterial strains. This could involve techniques such as affinity chromatography using immobilized this compound peptides to pull down interacting membrane proteins, followed by mass spectrometry for identification.
Investigate the molecular basis of its narrow inhibitory spectrum. Understanding why this compound is primarily effective against closely related Lactobacillus species will require comparative studies of membrane components between sensitive and resistant strains. nih.govajol.info
Elucidate mechanisms of resistance. As with any antimicrobial, the potential for resistance development exists. Studying resistant mutants could reveal not only the resistance mechanisms (e.g., receptor modification, membrane composition changes) but also provide further clues about the bacteriocin's mode of action.
Development of Engineered this compound Derivatives for Enhanced Specificity and Potency
The native form of this compoundβ has been noted for its relatively low and narrow-spectrum antimicrobial activity. nih.govtu.ac.th Protein engineering offers a promising strategy to overcome these limitations and develop derivatives with improved properties.
Priorities in this area include:
Rational design of peptide derivatives. Based on a detailed understanding of the structure-function relationship, specific amino acid substitutions can be made to enhance properties like charge, amphiphilicity, and hydrophobicity. For example, substituting certain amino acids with positively charged residues has been shown to improve antimicrobial activity while reducing toxicity. nih.gov
Truncation and modification of the peptide backbone. Studies have already shown that truncating this compoundβ and substituting amino acids can lead to derivatives with enhanced activity, particularly against foodborne pathogens like Salmonella Typhimurium. nih.govtu.ac.th Further exploration of different modifications is warranted.
Creating hybrid bacteriocins. Fusing domains from this compound with parts of other bacteriocins could potentially broaden its target spectrum or enhance its potency.
A notable success in this area is the development of the peptide derivative A11, modified from this compoundβ. A11 demonstrated significantly enhanced antimicrobial activity against S. Typhimurium, including drug-resistant strains, and showed synergistic effects when combined with nisin. nih.govtu.ac.th
Detailed Investigation of this compound's Role in Complex Host-Microbe Interactions
The production of bacteriocins by probiotic bacteria like Lactobacillus acidophilus suggests a role in modulating the gut microbiota and interacting with the host. ajol.inforesearchgate.net
Future studies should explore:
The impact of this compound on the gut microbiome composition. Comparing the effects of bacteriocin-producing strains versus non-producing mutants in animal models can reveal how this compound influences the microbial community structure. researchgate.netmdpi.com
Its role in competitive exclusion of pathogens. Investigating the efficacy of this compound in preventing the colonization of gut pathogens in vivo is a crucial step towards its potential therapeutic application.
The interaction with the host immune system. It is important to determine if this compound itself, or the modulation of the microbiota it causes, has any direct or indirect effects on the host's immune responses. Studies have suggested that bacteriocin-producing strains may elicit different inflammatory responses compared to their non-producing counterparts. researchgate.netmdpi.com
Exploration of Self-Immunity Mechanisms specific to Class IIb Two-Component Bacteriocins
A fundamental question in bacteriocin biology is how producer organisms protect themselves from their own antimicrobial peptides. While immunity mechanisms for some bacteriocin classes are well-studied, those for class IIb bacteriocins are not fully understood. nih.gov
Key research questions include:
Characterizing the this compound immunity protein(s). The gene(s) responsible for immunity are likely located within the bacteriocin operon. mdpi.com Identifying and characterizing the protein product(s) is a primary goal.
Elucidating the mechanism of immunity. Several models for bacteriocin immunity exist, including direct binding of the immunity protein to the bacteriocin, or interaction with the bacteriocin's receptor on the cell membrane to block its action. mdpi.compnas.orgmicrobiologyresearch.org For some class IIb systems, a proteolytic mechanism involving Abi-family proteins has been suggested as a means of conferring immunity. nih.govmicrobiologyresearch.org Determining which, if any, of these mechanisms applies to this compound is essential.
Investigating the specificity of the immunity. Understanding how the immunity protein specifically recognizes this compound and not other molecules is crucial for a complete picture of this protective system. While immunity is often highly specific, instances of cross-immunity have been observed among some Abi immunity proteins. microbiologyresearch.org
Q & A
Q. How can conflicting data on this compound’s spectrum of activity be critically evaluated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
